molecular formula C8H14O3S B14619159 6-(Ethylsulfanyl)-6-oxohexanoic acid CAS No. 60718-22-1

6-(Ethylsulfanyl)-6-oxohexanoic acid

Cat. No.: B14619159
CAS No.: 60718-22-1
M. Wt: 190.26 g/mol
InChI Key: XCYUTBONXMYHAI-UHFFFAOYSA-N
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Description

6-(Ethylsulfanyl)-6-oxohexanoic acid (C₈H₁₂O₃S) is a sulfur-containing derivative of 6-oxohexanoic acid, featuring an ethylsulfanyl (-S-C₂H₅) substituent at the carbonyl position. This compound is part of a broader class of 6-oxohexanoic acid derivatives, which are characterized by a six-carbon backbone terminating in a ketone and carboxylic acid group. For example, thermal oxidation of dioctyl adipate produces structurally related esters, such as 6-((2-ethyl-10-((2-ethylhexyl)oxy)-10-oxodecyl)oxy)-6-oxohexanoic acid, which increase Total Acid Number (TAN) in lubricants due to acidic degradation .

Properties

CAS No.

60718-22-1

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

6-ethylsulfanyl-6-oxohexanoic acid

InChI

InChI=1S/C8H14O3S/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10)

InChI Key

XCYUTBONXMYHAI-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethylsulfanyl)-6-oxohexanoic acid can be achieved through several methods. One common approach involves the alkylation of hexanoic acid derivatives with ethylsulfanyl reagents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the hexanoic acid, followed by the addition of an ethylsulfanyl halide.

Industrial Production Methods: In an industrial setting, the production of 6-(Ethylsulfanyl)-6-oxohexanoic acid may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 6-(Ethylsulfanyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-(Ethylsulfanyl)-6-oxohexanoic acid is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds and materials.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, sulfoxides and sulfones derived from 6-(Ethylsulfanyl)-6-oxohexanoic acid could exhibit antimicrobial or anti-inflammatory properties.

Industry: In industrial applications, 6-(Ethylsulfanyl)-6-oxohexanoic acid can be used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.

Mechanism of Action

The mechanism of action of 6-(Ethylsulfanyl)-6-oxohexanoic acid involves its interaction with various molecular targets. The ethylsulfanyl group can participate in redox reactions, while the ketone group can undergo nucleophilic addition. These interactions can modulate enzyme activity and influence metabolic pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The biological and chemical behavior of 6-oxohexanoic acid derivatives is heavily influenced by substituents at the ketone position. Key examples include:

Compound Name Substituent Molecular Weight Key Properties/Applications Reference
6-(Ethylsulfanyl)-6-oxohexanoic acid -S-C₂H₅ 188.24 g/mol Likely lipophilic; potential metabolic intermediates -
6-(2,4-Dihydroxy-5-methylphenyl)-6-oxohexanoic acid Aromatic dihydroxy-methylphenyl 238.23 g/mol Cytotoxic (IC₅₀: 44.5–81.2 µM vs. P388/HL-60 cells)
6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid Aromatic dimethoxy 266.29 g/mol Synthetic intermediate via Friedel-Crafts acylation
6-(2-Hydroxyethoxy)-6-oxohexanoic acid -O-CH₂CH₂OH 190.19 g/mol Hydrophilic; potential in biodegradable polymers
6-(Dioctadecylamino)-6-oxohexanoic acid -N(C₁₈H₃₇)₂ 650.11 g/mol Lipophilic; surfactant or lipid-based systems

Key Observations :

  • Lipophilicity: Ethylsulfanyl and dioctadecylamino groups enhance lipophilicity, favoring membrane permeability or lubricant additive roles .
  • Hydrophilicity: Hydroxyethoxy and phosphono groups improve aqueous solubility, relevant for drug delivery or industrial chelators .
  • Bioactivity : Aromatic substituents (e.g., dihydroxy-methylphenyl) confer cytotoxicity, likely through redox or receptor interactions .

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